4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone

CAS No.: 898788-12-0

Cat. No.: VC2301751

Molecular Formula: C15H11BrClFO

Molecular Weight: 341.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898788-12-0 |

|---|---|

| Molecular Formula | C15H11BrClFO |

| Molecular Weight | 341.6 g/mol |

| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C15H11BrClFO/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 |

| Standard InChI Key | GVZPDKBDYAHRDO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl |

| Canonical SMILES | C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl |

Introduction

Chemical Identification and Nomenclature

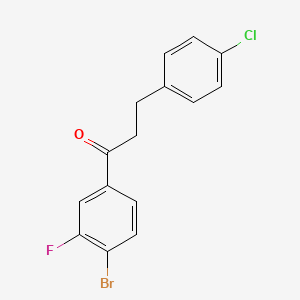

4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone is an organic compound belonging to the propiophenone family. It features a propiophenone core structure with specific halogen substitutions on the aromatic rings.

Identifiers and Synonyms

The compound is identified by several systematic names and registry numbers as outlined in Table 1.

Table 1: Identification Parameters for 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone

| Parameter | Value |

|---|---|

| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one |

| CAS Registry Number | 898788-12-0 |

| PubChem CID | 24726089 |

| Molecular Formula | C₁₅H₁₁BrClFO |

| Molecular Weight | 341.60 g/mol |

| InChI | InChI=1S/C15H11BrClFO/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 |

| InChIKey | GVZPDKBDYAHRDO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl |

The compound is also known by alternative names including:

-

4'-BROMO-3-(4-CHLOROPHENYL)-3'-FLUOROPROPIOPHENONE (common name)

-

1-(4-bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one (systematic name)

Structural Characteristics

Molecular Structure

The molecular structure of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone consists of two substituted aromatic rings linked by a propanone bridge. The structure features:

-

A 4-chlorophenyl group connected to the 3-position of the propanone chain

-

A 4-bromo-3-fluorophenyl group attached to the carbonyl carbon

-

A ketone (C=O) functional group serving as the central connecting feature

The compound's structure can be represented with the following key structural elements:

-

First aromatic ring: para-substituted with chlorine at the 4-position

-

Second aromatic ring: substituted with bromine at the 4'-position and fluorine at the 3'-position

-

A three-carbon propanone linkage (including the carbonyl carbon)

Physical Properties

The physical properties of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone have been predicted using computational methods, as experimental data remains limited in the published literature.

Table 2: Physical Properties of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone

| Property | Value | Determination Method |

|---|---|---|

| Molecular Weight | 341.60 g/mol | Computed |

| Boiling Point | 435.6±45.0 °C | Predicted |

| Density | 1.481±0.06 g/cm³ | Predicted |

| Physical State | Solid (presumed) | Predicted based on similar compounds |

The compound's relatively high boiling point reflects the presence of halogen substituents and its considerable molecular weight. As a halogenated aromatic ketone, it is expected to exhibit limited water solubility but good solubility in common organic solvents such as chloroform, dichloromethane, and acetone .

Synthetic Routes and Preparation

Bromination Processes in Related Compounds

The bromination step in the synthesis of similar propiophenone derivatives typically involves the reaction of the precursor with bromine in chloroform, using aluminum chloride as a catalyst. This approach is observed in the preparation of related brominated propiophenones, where the reaction proceeds at moderate temperatures (0-5°C) to ensure regioselectivity .

For example, in the synthesis of 2-bromo-3'-fluoropropiophenone, a related compound mentioned in the patent literature, the procedure involves the bromination of 3'-fluoropropiophenone using bromine in chloroform with aluminum chloride as a catalyst .

Spectroscopic Characterization

| Spectroscopic Method | Expected Key Features |

|---|---|

| IR Spectroscopy | Strong C=O stretching band (~1680-1700 cm⁻¹) Aromatic C=C stretching (~1600-1400 cm⁻¹) C-Hal stretching bands (C-Br, C-Cl, C-F) |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm) Methylene protons (-CH₂-CH₂-) (δ 2.5-3.5 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ~195-200 ppm) Aromatic carbons (δ 120-140 ppm) Methylene carbons (δ 30-45 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 342 (M+) Characteristic fragmentation pattern with halogen isotope distribution |

Structural Confirmation

The structural identity of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone can be confirmed through comparison of experimental spectral data with computational predictions. The distinctive halogen substitution pattern would create characteristic splitting patterns in NMR spectra and isotope distribution patterns in mass spectrometry .

Chemical Reactivity

Functional Group Reactivity

The reactivity of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone is dominated by several key functional groups:

-

Carbonyl Group: The ketone functionality is susceptible to nucleophilic addition reactions, including reductions, condensations with amines or hydrazines, and Wittig reactions.

-

Halogen Substituents: The bromine and chlorine atoms present opportunities for cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings), while the fluorine atom typically enhances metabolic stability and can influence electron distribution.

-

Methylene Groups: The α-methylene position adjacent to the carbonyl group exhibits enhanced acidity, enabling enolization and subsequent reactions like aldol condensations.

| Reaction Type | Expected Product | Reagents |

|---|---|---|

| Reduction | Secondary alcohol derivative | NaBH₄, LiAlH₄ |

| Reductive amination | Amino derivative | NH₃/H₂, amine/NaBH₃CN |

| Wittig reaction | Alkene derivative | Phosphonium ylide |

| Cross-coupling | Aryl-substituted derivative | Boronic acid, Pd catalyst |

| Halogen exchange | Differently halogenated derivatives | Metal halides |

Comparison with Structurally Related Compounds

Structural Analogues

Several related propiophenone derivatives exist with similar structural features but different substitution patterns. Comparing these compounds provides insight into the structure-property relationships within this chemical family.

Table 5: Comparison of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone with Related Compounds

| Compound | CAS Number | Structural Difference | Molecular Weight |

|---|---|---|---|

| 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone | 898788-12-0 | Reference compound | 341.60 g/mol |

| 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone | 898787-16-1 | Chlorine at meta position instead of para | 341.60 g/mol |

| 4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone | 898788-31-3 | Fluorine at ortho position instead of meta | 341.60 g/mol |

| 4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone | 898787-31-0 | Chlorine at meta and fluorine at ortho | 341.60 g/mol |

These structural isomers differ in the position of halogen substituents, which can significantly influence their physical properties, reactivity patterns, and potential biological activities .

Effect of Substituent Positioning

The position of halogen substituents on the aromatic rings affects several properties:

-

Electronic Effects: The position of electron-withdrawing halogens influences the electron distribution across the molecule, affecting the reactivity of the carbonyl group and aromatic rings.

-

Steric Considerations: Ortho-substituted derivatives (e.g., 2'-fluoro) may exhibit different conformational preferences compared to meta- or para-substituted analogues due to steric interactions.

-

Intermolecular Interactions: Different substitution patterns alter the molecule's dipole moment and ability to form intermolecular interactions, affecting properties like melting point, boiling point, and solubility .

Future Research Directions

Research on 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone could be expanded in several directions:

Structural Optimization

The molecule provides a scaffold for further structural modifications, including:

-

Replacement of halogens with other functional groups

-

Introduction of additional substituents on the aromatic rings

-

Modification of the carbonyl group to create derivatives with different physicochemical properties

Reaction Mechanism Studies

The compound could serve as a model substrate for studying:

-

Regioselectivity in halogenation reactions

-

Electronic effects in carbonyl chemistry

-

Stereoselective transformations of the propiophenone backbone

Computational Studies

Computational chemistry approaches could provide valuable insights into:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume